Bis(benzonitrile)dichloroplatinum
Overview
Description
Synthesis Analysis
The synthesis of bis(benzonitrile)dichloroplatinum(II) involves the reaction of platinum(II) chloride with neat benzonitrile. This process yields a mixture of cis and trans isomers, the proportions of which depend on the reaction temperature. The separated isomers' geometries have been identified through dipole-moment and IR data, while their 13C NMR spectra allow for discrimination between isomers based on chemical shift and coupling to the 195Pt of the cyanide carbon (Uchiyama et al., 1981).
Molecular Structure Analysis
The molecular structure of bis(benzonitrile)dichloroplatinum(II) isomers has been elucidated using various spectroscopic methods. The crystal and molecular structure studies, especially through X-ray diffraction, have provided insights into the coordination geometry around the platinum center and the spatial arrangement of ligands, which significantly influence the compound's reactivity and properties.
Chemical Reactions and Properties
Bis(benzonitrile)dichloroplatinum(II) participates in various chemical reactions, including isomerization between its cis and trans forms. The isomerization rate constants have been determined, showing the equilibrium strongly favors the trans form in certain solvents at room temperature, with temperature influencing the dominant isomer form (Uchiyama et al., 1981).
Physical Properties Analysis
The physical properties of bis(benzonitrile)dichloroplatinum(II), such as solubility, melting point, and crystalline structure, are closely tied to its molecular configuration. Studies have shown that the trans isomer is generally more stable and prevalent under a variety of conditions. The compound's physical state and behavior in different solvents have important implications for its use in synthesis and applications in material science.
Chemical Properties Analysis
The chemical properties of bis(benzonitrile)dichloroplatinum(II), including its reactivity towards other ligands, nucleophiles, and its catalytic activities, are influenced by the ligand environment around the platinum center. The compound's ability to undergo ligand exchange and participate in coordination chemistry is fundamental to its application in catalysis and organic synthesis.
For a deeper dive into the complex world of bis(benzonitrile)dichloroplatinum(II), including its synthesis, molecular structure, and reactivity, the detailed studies provide a comprehensive understanding of this fascinating compound (Uchiyama et al., 1981).
Scientific Research Applications
Isolation and Characterization of Isomers : A study by Uchiyama et al. (1981) focused on isolating and characterizing cis- and trans-isomers of bis(benzonitrile)dichloroplatinum(II), analyzing their properties using dipole-moment and IR data, and NMR spectroscopy. This research provided insights into the isomerization process and the equilibrium between cis and trans forms (Uchiyama, Toshiyasu, Nakamura, Miwa, & Kawaguchi, 1981).
Catalytic Applications in Organic Synthesis : Baeg and Alper (1994) demonstrated the use of bis(benzonitrile)palladium dichloride as an effective catalyst in the cyclization reaction of aziridines and sulfur diimides, leading to the production of imidazolidinethiones (Baeg & Alper, 1994).
Synthesis of Platinum Complexes : Keglevich et al. (2006) reported on the synthesis of bis(dibenzooxaphosphorino) complexes using cis-bis(benzonitrile)dichloroplatinum(II). This study contributed to the understanding of chiral and achiral platinum complexes (Keglevich, Kerényi, Szelke, & Imre, 2006).
Crystal Structure Analysis : Karasik et al. (1993) explored the molecular and crystal structure of trans-{bis(4,6-diisopropyl-2,5-diphenyl-1,3,2,5-dioxaboraphosphorinane)} dichloroplatinum(II), which was obtained by interacting with bis(benzonitrile)dichloroplatinum(II), revealing significant insights into the structure and behavior of such complexes (Karasik, Nikonov, & Litvinov, 1993).
Complexation Studies : Moriguchi et al. (2001) investigated the complexation of dithia[3.3]metadipyridinophane with bis(benzonitrile)palladium(II) dichloride and bis(benzonitrile)platinum(II) dichloride. This research contributed to the understanding of the structural properties of such complexes and their potential applications (Moriguchi, Kitamura, Sakata, & Tsuge, 2001).
Safety And Hazards
properties
IUPAC Name |
benzonitrile;dichloroplatinum | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H5N.2ClH.Pt/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJRCRIROYMRKA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pt]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(benzonitrile)dichloroplatinum | |
CAS RN |
15617-19-3, 14873-63-3 | |
Record name | (SP-4-2)-Bis(benzonitrile)dichloroplatinum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15617-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(benzonitrile)dichloroplatinum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14873-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(benzonitrile)dichloroplatinum | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014873633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(benzonitrile)dichloroplatinum | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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